3-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
Description
Properties
IUPAC Name |
3-[[5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-17-13(15-16-14(17)22-7-6-12(18)19)9-4-5-10(20-2)11(8-9)21-3/h4-5,8H,6-7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSFXWHBRQEOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC(=O)O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid (CAS No. 483301-26-4) is a triazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 412.50 g/mol. The structure features a triazole ring substituted with a dimethoxyphenyl group and a sulfanyl group attached to a propanoic acid moiety.
Anticancer Activity
Research indicates that triazole derivatives, including the compound , exhibit significant anticancer properties. A study demonstrated that various triazole compounds showed efficacy against multiple cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group enhances its ability to disrupt bacterial cell walls, leading to cell lysis .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may have anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Apoptotic assays confirmed increased annexin V positivity, indicating that the compound induces apoptosis in these cells .
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest potential as an antimicrobial agent suitable for further development .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole ring may inhibit specific enzymes involved in cancer cell metabolism.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways that regulate cell survival and proliferation.
- Modulation of Immune Response : By affecting cytokine production, the compound could enhance immune responses against tumors or infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1,2,4-triazole derivatives with sulfanyl-linked carboxylic acids. Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 or kinases) compared to simpler substituents like pyridine .
Chain Length and Solubility: The propanoic acid chain in the target compound provides greater flexibility and solubility than shorter chains (e.g., acetic acid in ), which could influence bioavailability .
Biological Applications :
- Compounds with isoxazole or pyrazole moieties (e.g., ) are often associated with central nervous system (CNS) activity or stress modulation, whereas the dimethoxyphenyl variant may target peripheral enzymes .
Table 2: Physicochemical Property Comparison
Q & A
Basic: What synthetic methodologies are recommended for preparing this triazole derivative, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves coupling a 3,4-dimethoxyphenyl-substituted triazole precursor with a propanoic acid derivative via sulfanyl linkage. Key steps include:
- Nucleophilic substitution : Reacting 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with a brominated or chlorinated propanoic acid ester under basic conditions (e.g., K₂CO₃ in DMF) .
- Ester hydrolysis : Converting the ester intermediate to the carboxylic acid using aqueous NaOH or HCl.
- Optimization strategies :
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy :
- IR spectroscopy : Confirms thioether (C–S, ~650 cm⁻¹) and carboxylic acid (O–H, ~2500–3000 cm⁻¹) functionalities .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
Advanced: How can computational chemistry aid in predicting reactivity or stability?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electronic structure : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. For example, the sulfanyl group’s electron-rich nature facilitates oxidation .
- Thermodynamic stability : Gibbs free energy comparisons of tautomeric forms (e.g., thione vs. thiol) guide synthetic route selection .
- Reaction mechanisms : Transition state modeling for hydrolysis or oxidation pathways .
Advanced: What experimental approaches resolve contradictions in crystallographic data?
Answer:
Discrepancies in unit cell parameters or disorder modeling can be addressed via:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%) .
- Refinement protocols :
- Validation tools : Check for R-factor consistency (Rint < 0.05) and PLATON ADDSYM alerts .
Advanced: How can environmental fate studies be designed to assess this compound’s ecotoxicological impact?
Answer:
Adopt a tiered framework inspired by INCHEMBIOL ( ):
- Phase 1 (Lab-scale) :
- Phase 2 (Ecosystem modeling) :
Advanced: What strategies mitigate oxidative degradation during storage?
Answer:
Degradation pathways (based on ):
- Primary pathway : Sulfanyl group oxidation to sulfoxide/sulfone derivatives.
- Stabilization methods :
- Antioxidants : Add 0.1% BHT or ascorbic acid to solid/liquid formulations .
- Storage conditions : Argon atmosphere, –20°C (darkness reduces photolytic decay) .
- Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) to track purity .
Basic: How are structure-activity relationship (SAR) studies designed for this compound?
Answer:
Key parameters include:
- Variable substituents : Synthesize analogs with modified methoxy groups (e.g., 3,4-dihydroxy or halogenated phenyl rings) .
- Biological assays :
- Statistical design : Use factorial experiments to evaluate substituent effects on activity .
Advanced: How do solvent effects influence the compound’s conformational stability?
Answer:
Molecular dynamics (MD) simulations reveal:
- Polar solvents (e.g., DMSO) : Stabilize the carboxylate anion via hydrogen bonding, increasing solubility .
- Nonpolar solvents (e.g., hexane) : Favor intramolecular H-bonding between the triazole N–H and carbonyl oxygen .
- Experimental validation : Compare NMR chemical shifts in deuterated solvents (CDCl₃ vs. DMSO-d₆) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
